molecular formula C20H44N4O B15182792 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide CAS No. 87706-76-1

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide

Cat. No.: B15182792
CAS No.: 87706-76-1
M. Wt: 356.6 g/mol
InChI Key: GTOFNQJLEKUFQP-UHFFFAOYSA-N
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Description

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide is a complex organic compound with a long chain amide structure It is characterized by the presence of multiple amino groups and a myristamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide typically involves the reaction of myristic acid with a polyamine such as triethylenetetramine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxylic acid group of myristic acid, followed by its reaction with the amine groups of the polyamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions typically involve the use of electrophiles like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.

    Industry: It can be used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.

Mechanism of Action

The mechanism by which N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide exerts its effects involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. The amino groups may also interact with various molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)ethanolamine
  • N-(2-Aminoethyl)acetamide
  • Triethylenetetramine

Comparison: N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide is unique due to its long-chain myristamide moiety, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving membrane interactions, unlike its shorter-chain counterparts.

Properties

CAS No.

87706-76-1

Molecular Formula

C20H44N4O

Molecular Weight

356.6 g/mol

IUPAC Name

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide

InChI

InChI=1S/C20H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)24-19-18-23-17-16-22-15-14-21/h22-23H,2-19,21H2,1H3,(H,24,25)

InChI Key

GTOFNQJLEKUFQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCNCCN

Origin of Product

United States

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